molecular formula C17H14BrFN2OS B2407763 (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-fluorophenyl)methanone CAS No. 851800-60-7

(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-fluorophenyl)methanone

Cat. No.: B2407763
CAS No.: 851800-60-7
M. Wt: 393.27
InChI Key: MYUHXPCAXQXQHD-UHFFFAOYSA-N
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Description

The compound (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-fluorophenyl)methanone is a complex organic molecule featuring a combination of bromobenzyl, thioether, imidazole, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-fluorophenyl)methanone typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

    Introduction of the Thioether Group: The thioether linkage is introduced by reacting 4-bromobenzyl chloride with a thiol in the presence of a base such as sodium hydride or potassium carbonate.

    Coupling with Fluorophenyl Group: The final step involves coupling the imidazole-thioether intermediate with 2-fluorobenzoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it a versatile intermediate.

Biology and Medicine

The imidazole ring is a common pharmacophore in medicinal chemistry, often associated with antifungal, antibacterial, and anticancer activities. The presence of the fluorophenyl group can enhance the compound’s bioavailability and metabolic stability, making it a potential candidate for drug development.

Industry

In materials science, compounds with thioether and fluorophenyl groups are often used in the development of advanced materials, including polymers and liquid crystals, due to their unique electronic and structural properties.

Mechanism of Action

The mechanism by which (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-fluorophenyl)methanone exerts its effects would depend on its specific application. In medicinal chemistry, it could interact with various molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the imidazole ring suggests potential interactions with metal ions or active sites in enzymes, while the fluorophenyl group could enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-fluorophenyl)methanone: Similar structure but with a chlorine atom instead of bromine.

    (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-chlorophenyl)methanone: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

The unique combination of bromobenzyl, thioether, imidazole, and fluorophenyl groups in (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-fluorophenyl)methanone provides distinct electronic and steric properties that can be exploited in various applications. The presence of both bromine and fluorine atoms can enhance the compound’s reactivity and binding interactions, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrFN2OS/c18-13-7-5-12(6-8-13)11-23-17-20-9-10-21(17)16(22)14-3-1-2-4-15(14)19/h1-8H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUHXPCAXQXQHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)Br)C(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrFN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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